

# An In-depth Technical Guide to 2-(2-oxopropyl)cyclohexanone

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## Compound of Interest

**Compound Name:** 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one

**CAS No.:** 163128-46-9

**Cat. No.:** B3323276

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This technical guide provides a comprehensive overview of 2-(2-oxopropyl)cyclohexanone, a key intermediate in synthetic organic chemistry. Intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's nomenclature, synthesis, spectroscopic signature, and its pivotal role in the construction of complex molecular architectures. The information presented herein is curated to provide not only procedural knowledge but also a deeper understanding of the underlying chemical principles that govern its synthesis and reactivity.

## Compound Identification and Properties

### Nomenclature and Identifiers

The compound of interest is systematically named according to IUPAC nomenclature, and it is crucial to recognize its various synonyms used across chemical literature and databases.

Identifier	Value
IUPAC Name	2-(2-oxopropyl)cyclohexan-1-one[1]
CAS Number	6126-53-0[1]
Synonyms	2-Acetylcyclohexanone, 2-acetylcyclohexanone
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>2</sub> [2][3]
Molecular Weight	154.21 g/mol [2][3]
InChIKey	ZBEKDHUCMTXKAO-UHFFFAOYSA-N[2]

## Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-oxopropyl)cyclohexanone is provided below. These properties are essential for its handling, purification, and use in synthetic protocols.

Property	Value
Appearance	Colorless to pale yellow liquid
Density	1.078 g/mL at 25 °C
Boiling Point	111-112 °C at 18 mmHg
Refractive Index	n <sub>20</sub> /D 1.509

## Synthesis of 2-(2-oxopropyl)cyclohexanone

The synthesis of this 1,4-dicarbonyl compound is a critical step for its subsequent use in more complex syntheses. The primary strategy involves the  $\alpha$ -alkylation or acylation of cyclohexanone. The choice of reagents and reaction conditions is paramount to avoid common side reactions such as self-condensation and over-alkylation.

## Synthesis via Enamine Intermediate

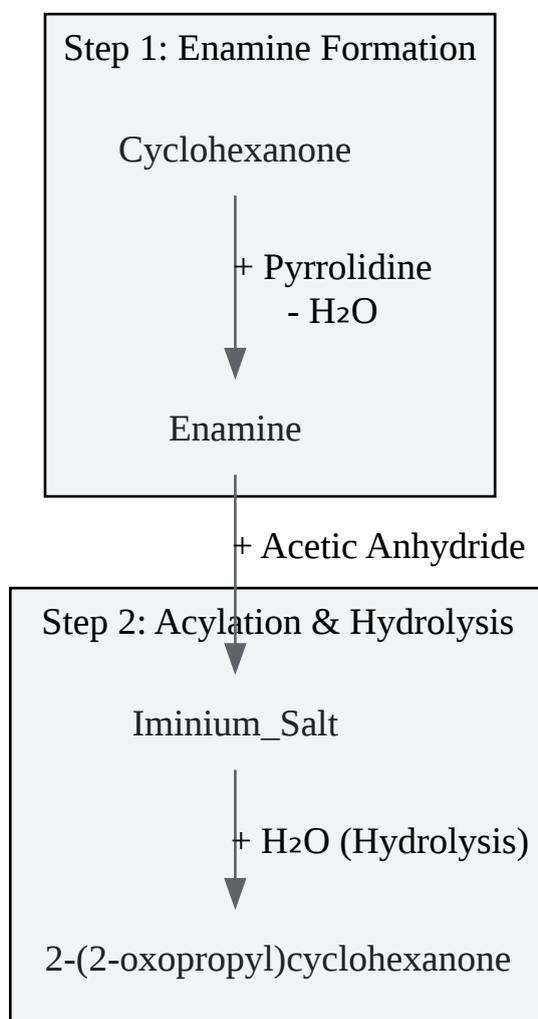
A robust and widely employed method for the synthesis of 2-substituted cyclohexanones involves the use of an enamine intermediate. This approach offers milder reaction conditions compared to the use of strong bases, thereby minimizing side reactions.

The reaction proceeds in two main stages:

- **Formation of the Enamine:** Cyclohexanone is reacted with a secondary amine, such as pyrrolidine or morpholine, typically with acid catalysis and azeotropic removal of water to drive the equilibrium towards the enamine product.
- **Acylation and Hydrolysis:** The resulting enamine, which is nucleophilic at the  $\alpha$ -carbon, is then reacted with an acylating agent like acetic anhydride. The intermediate iminium salt is subsequently hydrolyzed to yield the desired 2-acetylcyclohexanone.

This method has been reported to produce 2-acetylcyclohexanone in high yields (approximately 73.6%).<sup>[4]</sup>

Diagram: Enamine-Mediated Synthesis of 2-(2-oxopropyl)cyclohexanone



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Caption: Enamine synthesis workflow.

## Synthesis via Direct Enolate Alkylation

An alternative and more direct approach involves the deprotonation of cyclohexanone with a strong, non-nucleophilic base, followed by quenching the resulting enolate with a suitable electrophile.

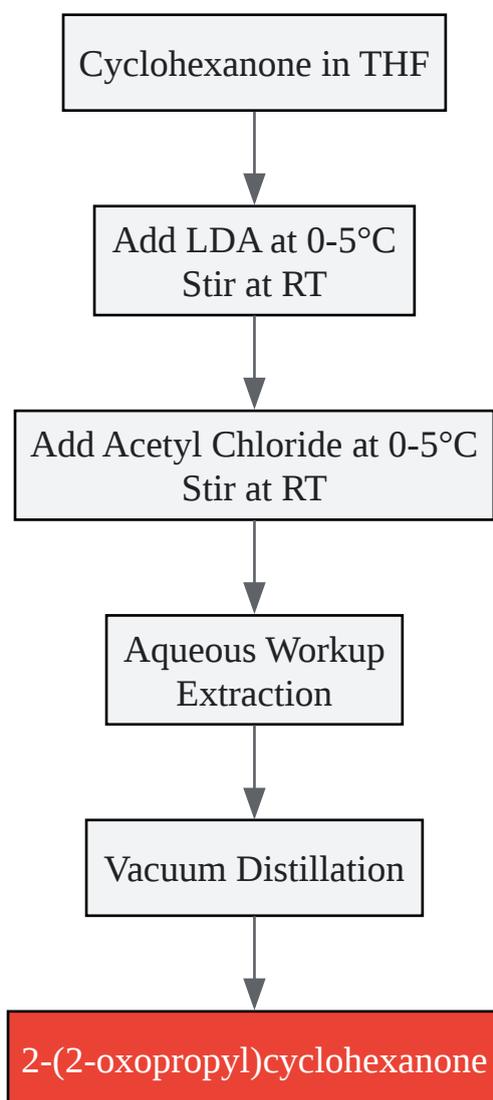
A detailed one-pot method has been described, which provides a high yield of the target compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented procedure and is designed for high efficiency and purity.

- Step 1: Enolate Formation
  - In a reaction vessel, add cyclohexanone (1.0 equivalent) to anhydrous tetrahydrofuran (THF).
  - Cool the mixture to 0-5°C using an ice-water bath.
  - Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA), dropwise.
  - Allow the reaction to stir at room temperature for approximately 1-2 hours to ensure complete formation of the lithium enolate.
- Step 2: Acylation
  - Cool the reaction mixture again in an ice-water bath.
  - Add a solution of acetyl chloride in chloroform dropwise.
  - Remove the ice-water bath and continue stirring at room temperature for 1-2 hours.
- Step 3: Work-up and Purification
  - Quench the reaction with water and perform a liquid-liquid extraction.
  - The organic layer is then concentrated under reduced pressure to remove the solvent.
  - The crude product is purified by vacuum distillation, collecting the fraction at 118-136°C, to yield 2-acetylcyclohexanone with a reported purity of over 96% and a yield exceeding 94%.

Diagram: Direct Enolate Alkylation Workflow



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Caption: Direct enolate alkylation protocol.

## Spectroscopic Characterization

The structural elucidation of 2-(2-oxopropyl)cyclohexanone is confirmed through various spectroscopic techniques. The presence of two distinct carbonyl groups and the asymmetric nature of the molecule give rise to a characteristic spectral fingerprint.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a complex pattern of signals. Key resonances would include a singlet for the methyl protons ( $\text{CH}_3$ ) adjacent to the acetyl

carbonyl, deshielded by the carbonyl group. The protons on the cyclohexanone ring would appear as a series of multiplets, with the proton at the C2 position being particularly deshielded due to its proximity to both carbonyl groups.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides clear evidence of the two carbonyl groups, with signals appearing in the characteristic downfield region for ketones (typically  $>200$  ppm). PubChem lists a  $^{13}\text{C}$  NMR spectrum for this compound, confirming the presence of the expected number of carbon signals.[1]

## Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-oxopropyl)cyclohexanone is dominated by the strong absorption bands of the two carbonyl (C=O) groups. Saturated aliphatic ketones typically show a strong C=O stretching vibration around  $1715\text{ cm}^{-1}$ .<sup>[5]</sup> Due to the presence of two ketone functionalities, a strong and possibly broad absorption band is expected in the region of  $1700\text{--}1725\text{ cm}^{-1}$ . Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be observed around  $2850\text{--}2950\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

In mass spectrometry, 1,4-dicarbonyl compounds can undergo characteristic fragmentation patterns. Upon electron ionization, the molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z = 154$ . A prominent fragmentation pathway for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For 2-(2-oxopropyl)cyclohexanone, this could lead to the formation of an acylium ion  $[\text{CH}_3\text{CO}]^+$  at  $m/z = 43$ , which is often a characteristic peak for methyl ketones.<sup>[6]</sup> Other fragmentation pathways would involve cleavage of the cyclohexanone ring.

## Chemical Reactivity and Applications in Synthesis

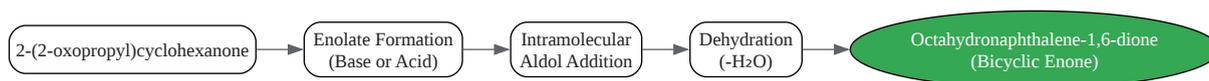
2-(2-oxopropyl)cyclohexanone is a valuable building block in organic synthesis, primarily due to its nature as a 1,4-dicarbonyl compound. This structural motif makes it an ideal precursor for intramolecular cyclization reactions to form six-membered rings.

## Intramolecular Aldol Condensation

The most significant application of 2-(2-oxopropyl)cyclohexanone is its use as a substrate for intramolecular aldol condensation. When treated with either a base or an acid, the molecule can cyclize to form a bicyclic enone. This transformation is a critical part of the well-known Robinson annulation sequence, where 2-(2-oxopropyl)cyclohexanone represents the Michael adduct intermediate.

The intramolecular reaction can, in principle, proceed via two different enolates, leading to different ring-fused products. However, the formation of a six-membered ring is thermodynamically favored over more strained ring systems. The subsequent dehydration of the aldol addition product leads to a conjugated system, which is the driving force for the reaction.

Diagram: Intramolecular Aldol Condensation



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Caption: Key synthetic application pathway.

## Precursor to Bicyclic Systems

The resulting bicyclic enone, an octahydronaphthalene-1,6-dione derivative, is a versatile intermediate for the synthesis of more complex molecules, including steroids and terpenoids. The ability to construct this fused ring system efficiently makes 2-(2-oxopropyl)cyclohexanone a valuable starting material in natural product synthesis. For instance, such intermediates are employed in the synthesis of terpenes and for projected syntheses of steroids.

## Conclusion

2-(2-oxopropyl)cyclohexanone, with its well-defined synthesis and predictable reactivity, stands as a cornerstone intermediate for synthetic chemists. Its utility, primarily as a precursor to fused bicyclic systems via intramolecular aldol condensation, provides a reliable pathway to complex molecular scaffolds. The synthetic and spectroscopic data compiled in this guide offer a solid

foundation for researchers to confidently incorporate this versatile building block into their synthetic strategies, paving the way for the development of novel pharmaceuticals and other advanced materials.

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## Sources

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- [6. The m/z 43 Peak in Mass Spectrometry - Chemistry Steps \[chemistrysteps.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-oxopropyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3323276#iupac-name-and-cas-number-for-2-2-oxopropyl-cyclohexanone\]](https://www.benchchem.com/product/b3323276#iupac-name-and-cas-number-for-2-2-oxopropyl-cyclohexanone)

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